2-Isobutyl-quinoline-4-carboxylic acid

Vue d'ensemble

Description

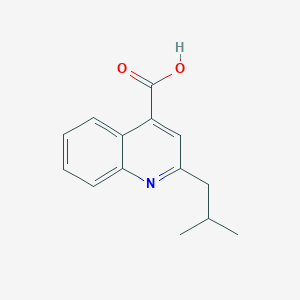

2-Isobutyl-quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C14H15NO2. This compound is characterized by a quinoline ring system substituted with an isobutyl group at the 2-position and a carboxylic acid group at the 4-position. Quinolines are nitrogen-containing heterocyclic compounds that are widely studied due to their diverse biological activities and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of alpha-iso-Butylamine with Acrolein, followed by cyclization to form the quinoline ring . Another method includes the use of substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Microwave-assisted processes have also been introduced for the preparation of quinoline-4-carboxylic acids, which involve a condensation reaction between isatins and sodium pyruvate .

Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. These methods include the use of recyclable catalysts, solvent-free conditions, and alternative energy sources such as microwave and ultrasound irradiation .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Isobutyl-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products:

Oxidation: Quinoline-4-carboxylic acid derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds

2-Isobutyl-quinoline-4-carboxylic acid serves as a precursor or intermediate in the synthesis of several bioactive compounds. Its structural characteristics allow it to participate in various chemical reactions that can lead to the formation of novel therapeutic agents. For instance, derivatives of quinoline-4-carboxylic acids have been investigated for their potential as inhibitors of SIRT3, a protein implicated in cancer progression .

1.2 Antimicrobial and Antitumor Activities

Recent studies indicate that quinoline derivatives, including those derived from this compound, exhibit significant antimicrobial properties against pathogens such as Candida albicans and Staphylococcus aureus. Additionally, certain synthesized derivatives have shown promising antitumor activity against various cancer cell lines, highlighting their potential in cancer therapy .

Chemical Research Applications

2.1 Development of Novel Chemical Reactions

The compound is utilized in chemical research for developing new synthetic methodologies. Its reactivity allows researchers to explore various synthetic routes to produce related compounds with enhanced properties or activities. Studies have demonstrated efficient synthesis pathways involving isatin and aromatic ketones, yielding high-purity products .

2.2 Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of quinoline derivatives has revealed insights into how modifications to the 2-isobutyl group influence biological activity. These studies are crucial for understanding how structural changes can enhance the efficacy and selectivity of potential therapeutic agents .

Mécanisme D'action

The mechanism of action of 2-Isobutyl-quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. Quinolines are known to bind to specific proteins, inhibiting their activity and leading to various biological effects . For example, quinoline derivatives can inhibit enzymes involved in DNA synthesis, leading to antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

- Quinoline-4-carboxylic acid

- 2-Methylquinoline-4-carboxylic acid

- 2-Ethylquinoline-4-carboxylic acid

Comparison: 2-Isobutyl-quinoline-4-carboxylic acid is unique due to the presence of the isobutyl group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Activité Biologique

2-Isobutyl-quinoline-4-carboxylic acid (IBQCA) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of IBQCA, including its antibacterial, cytotoxic, and anti-inflammatory effects, supported by relevant research findings and data.

- Molecular Formula : C14H15NO2

- Molecular Weight : 229.28 g/mol

- CAS Number : 24260-31-9

- Structure : The compound features a quinoline ring with a carboxylic acid functional group and an isobutyl side chain.

Antibacterial Activity

Research has demonstrated that IBQCA exhibits significant antibacterial activity against various bacterial strains. A study evaluated its efficacy using the agar diffusion method against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that IBQCA showed strong inhibition against S. aureus with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL, while it had a MIC of 128 μg/mL against E. coli .

Table 1: Antibacterial Activity of IBQCA

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | >256 |

The structural modifications in quinoline derivatives have been correlated with their antibacterial potency, suggesting that the presence of the isobutyl group enhances the lipophilicity and membrane penetration of the compound, thus improving its antibacterial activity .

Cytotoxicity Studies

In addition to its antibacterial properties, IBQCA has been assessed for cytotoxicity using mouse macrophage cell lines (RAW 264.7). The MTT assay revealed that IBQCA exhibited low cytotoxicity with IC50 values comparable to established antibiotics like ampicillin and gentamycin, indicating a favorable safety profile for potential therapeutic applications .

Table 2: Cytotoxicity of IBQCA

| Compound | IC50 (μg/mL) |

|---|---|

| IBQCA | 98.2 |

| Ampicillin | Similar |

| Gentamycin | Similar |

Case Studies and Research Findings

- Study on Quinoline Derivatives : A comprehensive study on various quinoline derivatives highlighted that structural variations significantly impact biological activity. The presence of bulky side chains like isobutyl was associated with enhanced activity against Gram-positive bacteria .

- Mechanistic Insights : Research into the mechanism of action for quinoline derivatives suggests that they may disrupt bacterial cell membranes or inhibit essential enzymatic functions within bacterial cells, contributing to their antibacterial efficacy .

- Safety Profile Assessment : Toxicological assessments have shown that compounds similar to IBQCA exhibit low toxicity in mammalian systems, supporting their potential use as therapeutic agents without significant adverse effects .

Propriétés

IUPAC Name |

2-(2-methylpropyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9(2)7-10-8-12(14(16)17)11-5-3-4-6-13(11)15-10/h3-6,8-9H,7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAADMSZKWMHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366373 | |

| Record name | 2-Isobutyl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24260-31-9 | |

| Record name | 2-Isobutyl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.